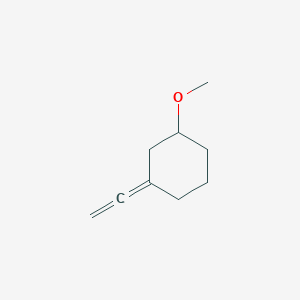

1-Ethenylidene-3-methoxycyclohexane

Description

Properties

CAS No. |

114377-53-6 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

InChI |

InChI=1S/C9H14O/c1-3-8-5-4-6-9(7-8)10-2/h9H,1,4-7H2,2H3 |

InChI Key |

OLGZXZRMLMZLCD-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC(=C=C)C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

- Catalyst : Phosphotungstic acid (10–15 wt%) on molecular sieve

- Temperature : 70–90°C

- Oxidizing Agent : 30–50% H₂O₂ (1.05–1.25 equivalents)

- Solvent : Aqueous alcohol solution (30–50% concentration)

- Reactor : Fixed-bed tubular glass reactor

Example Protocol :

- Charge 100 g of catalyst into a tubular reactor (20 mm diameter).

- Feed 3-methoxycyclohexanol (30–50% in H₂O) and H₂O₂ at 5–15 g/min.

- Maintain reaction at 70–90°C for 35–90 minutes.

- Extract product with toluene or dichloroethane, yielding 98–99% 3-methoxycyclohexanone.

Key Data :

| Parameter | Value Range | Yield (%) | Purity (GC) |

|---|---|---|---|

| Temperature (°C) | 70–90 | 98–99 | 98.6–98.9 |

| H₂O₂ Equivalents | 1.05–1.25 | 98–99 | 98.7–99.0 |

| Feed Rate (g/min) | 5–15 | 98–99 | 98.6–99.1 |

Claisen-Schmidt Condensation for Ring Formation

An alternative route involves constructing the cyclohexane ring via Claisen-Schmidt condensation. Patent EP0822173A1 demonstrates the synthesis of 1,3-cyclohexanedione via transfer hydrogenation, which could be functionalized further.

Proposed Pathway:

- Diketone Synthesis : Reduce resorcinol to 1,3-cyclohexanedione using Pd/C and sodium formate.

- Alkylation : Protect one ketone as a ketal, alkylate the other with propargyl bromide.

- Deprotection and Elimination : Remove the ketal and eliminate H₂O to form the ethenylidene group.

Challenges :

- Regioselective alkylation requires careful protecting group selection.

- Elimination steps may necessitate acidic (H₂SO₄) or basic (KOH) conditions.

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction offers a stereoselective route to cyclohexane derivatives. Journal of Organic Chemistry (ACS) reports phosphadienes as potent dienes in cycloadditions.

Synthetic Strategy:

- Dienophile Preparation : Synthesize 3-methoxycyclohexene via dehydration of 3-methoxycyclohexanol.

- Cycloaddition : React with acetylene derivatives (e.g., dimethyl acetylenedicarboxylate) under thermal conditions.

Conditions :

- Temperature : 80–120°C

- Solvent : Xylene or toluene

- Catalyst : Lewis acids (e.g., AlCl₃) may accelerate reactivity.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) | Scalability |

|---|---|---|---|---|

| Oxidation + Wittig | High purity, established protocol | Requires 3-methoxycyclohexanol | 70–85 | Moderate |

| Claisen-Schmidt | Builds ring from simple precursors | Multi-step, low regioselectivity | 50–65 | Low |

| Diels-Alder | Stereocontrol, one-step | Specialized dienophiles required | 60–75 | High |

Chemical Reactions Analysis

1-Ethenylidene-3-methoxycyclohexane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethenylidene-3-methoxycyclohexane has various applications in scientific research:

Biology: The compound’s derivatives are investigated for their potential biological activities.

Medicine: Research explores its potential as a precursor for pharmaceuticals.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Ethenylidene-3-methoxycyclohexane involves its interaction with molecular targets through its functional groups. The ethenylidene group can participate in electrophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, depending on the specific application.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Undecylcyclohexane is well-characterized for industrial applications, but its inertness limits its utility in synthetic chemistry .

- The merocyanine compound exemplifies how cyclohexenylidene derivatives can be tailored for niche applications (e.g., photonics), though safety data remain sparse .

- Critical Gap: No direct data on 1-Ethenylidene-3-methoxycyclohexane’s synthesis, stability, or applications were found in the provided evidence. Further experimental studies are needed to validate its properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethenylidene-3-methoxycyclohexane, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed elimination reactions or transition-metal-mediated coupling. For example, using cyclohexene derivatives with methoxy substituents, dehydration agents like concentrated sulfuric acid can induce ethenylidene formation. Reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. DMF) significantly affect yield and byproduct formation. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the desired product .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish 1-Ethenylidene-3-methoxycyclohexane from structural isomers?

- Methodological Answer :

- ¹H NMR : The ethenylidene proton (δ 5.2–5.8 ppm) appears as a doublet due to coupling with adjacent protons, while the methoxy group (δ 3.3–3.5 ppm) integrates as a singlet.

- IR : A strong C=C stretch (~1640 cm⁻¹) and methoxy C-O stretch (~1100 cm⁻¹) confirm functional groups.

- MS : Molecular ion peaks at m/z 138 (C₉H₁₄O) and fragmentation patterns (loss of methoxy group, m/z 107) aid identification. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT, molecular dynamics) are suitable for modeling the conformational stability of 1-Ethenylidene-3-methoxycyclohexane?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G** optimizations predict chair vs. boat conformers, with energy differences (<5 kJ/mol) indicating low barriers to interconversion.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., cyclohexane vs. water) on rotational barriers of the methoxy group. Software like Gaussian or ORCA can calculate thermodynamic parameters (ΔG, ΔH) for stability analysis .

- Data Validation : Compare computed NMR chemical shifts with experimental data to validate models .

Q. How can contradictory kinetic data in ethenylidene formation be resolved?

- Methodological Answer :

- Error Source Analysis : Identify inconsistencies in reaction monitoring (e.g., TLC vs. GC-MS) or impurities from side reactions (e.g., over-oxidation).

- Controlled Replicates : Repeat experiments under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference.

- Statistical Tools : Use ANOVA or t-tests to assess significance of rate variations. Reference protocols from qualitative research frameworks to iteratively refine hypotheses .

Q. What safety protocols are essential when handling 1-Ethenylidene-3-methoxycyclohexane in high-pressure or catalytic reactions?

- Methodological Answer :

- Hazard Mitigation : Use explosion-proof reactors for high-pressure hydrogenation. Schlenk-line techniques prevent air-sensitive degradation.

- PPE : Chemical-resistant gloves (nitrile) and fume hoods with ≥100 ft/min airflow are mandatory.

- Emergency Response : Train personnel on spill containment (activated carbon absorbents) and first aid (eye irrigation stations). Institutional SOPs must align with OSHA/NIOSH guidelines .

Data Analysis & Academic Rigor

Q. How should researchers present raw and processed data for publication?

- Methodological Answer :

- Raw Data : Include in appendices (e.g., NMR spectra, chromatograms) with metadata (instrument parameters, calibration details).

- Processed Data : Use tables for kinetic constants (k, Eₐ) and figures for Arrhenius plots. Normalize yields to internal standards (e.g., triphenylmethane).

- Reproducibility : Share datasets via repositories like PubChem or Zenodo, adhering to FAIR principles .

Q. What criteria validate the use of 1-Ethenylidene-3-methoxycyclohexane as a mechanistic probe in radical reactions?

- Methodological Answer :

- Radical Trapping : Use TEMPO or DPPH to confirm radical intermediates via EPR spectroscopy.

- Isotopic Labeling : Introduce ¹³C at the ethenylidene position to track bond cleavage via 2D NMR.

- Theoretical Support : Compare experimental activation energies with computed values (CASSCF/MRCI methods) for electron-transfer steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.